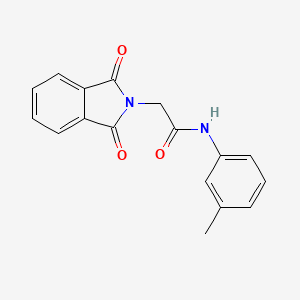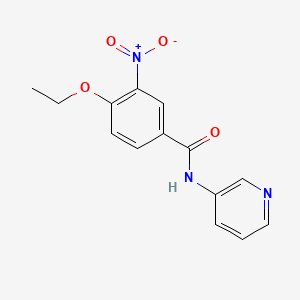![molecular formula C15H8N4O3S B5690205 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline (NBD-QX) is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound is used to study various biological processes, including protein-protein interactions, enzyme kinetics, and membrane dynamics. In
作用机制
The mechanism of action of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is based on its fluorescent properties. When excited with light at a specific wavelength, 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline emits a fluorescent signal that can be detected using a fluorescence microscope. The intensity of the signal is proportional to the concentration of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline present in the sample. This property allows researchers to monitor the movement and interactions of molecules in real-time.
Biochemical and Physiological Effects
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause any toxic effects. This property makes it an ideal fluorescent probe for use in live-cell imaging studies.
实验室实验的优点和局限性
The primary advantage of using 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its fluorescent properties allow for real-time monitoring of molecular interactions. However, there are also some limitations to its use. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is sensitive to pH changes and can be affected by the presence of other fluorescent compounds in the sample. Additionally, its fluorescence can be quenched by certain proteins, limiting its use in some applications.
未来方向
There are several future directions for the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in scientific research. One area of interest is in the development of new fluorescent probes based on the 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline structure. These probes could be designed to have improved properties, such as increased sensitivity or reduced susceptibility to quenching. Another area of interest is in the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in the development of new diagnostic tools. Its ability to label specific proteins and monitor their interactions in real-time could be used to develop new diagnostic tests for diseases such as cancer and Alzheimer's.
合成方法
The synthesis of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline involves the reaction of 8-aminoquinoline with 7-nitrobenzofurazan-4-sulfonate. The resulting compound is then treated with thionyl chloride to form 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline. This synthesis method has been widely used in the production of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline due to its simplicity and high yield.
科学研究应用
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is a versatile fluorescent probe that has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline can be used to label proteins and monitor their interactions with other proteins in real-time. This technique has been used to study the binding of ligands to receptors, the interactions between enzymes and substrates, and the formation of protein complexes.
属性
IUPAC Name |
7-nitro-4-quinolin-8-ylsulfanyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S/c20-19(21)10-6-7-12(15-14(10)17-22-18-15)23-11-5-1-3-9-4-2-8-16-13(9)11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQSSLHFOYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C4=NON=C34)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)




![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)


![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)